

# GSK2606414 discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of GSK2606414

## **Executive Summary**

**GSK2606414** is a pioneering, potent, and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). Discovered by GlaxoSmithKline and first reported in 2012, it emerged from a focused effort to identify modulators of the UPR for therapeutic applications, particularly in oncology. As a first-in-class, orally bioavailable PERK inhibitor, **GSK2606414** has been an invaluable tool for elucidating the role of the PERK pathway in various disease models, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of its discovery, mechanism of action, key preclinical findings, and the experimental methodologies employed in its characterization.

#### **Discovery and Development Timeline**

The development of **GSK2606414** was a landmark in the study of the UPR. The timeline below outlines the key milestones in its progression from discovery to its use as a critical research tool.

 Prior to 2012: Research into the unfolded protein response identified PERK as a potential therapeutic target in cancer, due to its role in promoting cell survival under the stressful conditions of the tumor microenvironment.



- 2012: The discovery of GSK2606414 is first published by Axten et al. in the Journal of Medicinal Chemistry.[1][2][3][4] The discovery was the result of screening a proprietary kinase inhibitor library, followed by lead optimization guided by the crystal structure of human PERK.[1][2][3] The compound is presented as a potent, selective, and orally available PERK inhibitor.[1][2][3][5]
- 2013: A pivotal study by Moreno et al. demonstrates that oral administration of GSK2606414 prevents neurodegeneration and clinical signs of prion disease in mice.[5][6][7][8] This highlights the therapeutic potential of PERK inhibition in neurodegenerative diseases.[5][6] However, the study also reports side effects, including weight loss and elevated blood glucose levels, due to PERK's role in pancreatic function.[5][6]
- 2013: A subsequent paper from GlaxoSmithKline describes the discovery of GSK2656157, an optimized analog of GSK2606414, developed to improve upon the physicochemical properties and pharmacokinetic profile of the parent compound.[9]
- 2014-Present: GSK2606414 becomes a widely used tool compound in preclinical research
  to investigate the role of the PERK pathway in a multitude of diseases, including various
  cancers, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and as a
  potential sensitizer for virotherapy.[10][11][12]
- 2017: A study reveals that GSK2606414 and its analog GSK2656157 also act as potent
  inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), suggesting a potential for offtarget effects that are independent of PERK inhibition.[13]

To date, there is no public record of **GSK2606414** entering clinical trials. Its development trajectory suggests a transition from a potential clinical candidate to a benchmark research tool, likely due to its side-effect profile and the development of the improved analog, GSK2656157.

#### **Mechanism of Action and Signaling Pathway**

**GSK2606414** is an ATP-competitive inhibitor of PERK.[14] In the unfolded protein response, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) lumen causes the dissociation of BiP (Binding immunoglobulin protein) from the luminal domain of PERK, leading to PERK's oligomerization and autophosphorylation. Activated PERK then phosphorylates the  $\alpha$ -subunit of eukaryotic initiation factor 2 (eIF2 $\alpha$ ). This phosphorylation leads to a global



attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response, amino acid metabolism, and, under prolonged stress, apoptosis (e.g., via the transcription factor CHOP).

**GSK2606414** binds to the ATP-binding pocket of the PERK kinase domain, preventing its autophosphorylation and subsequent activation. This blocks the downstream signaling cascade, including the phosphorylation of eIF2 $\alpha$  and the translation of ATF4.



Click to download full resolution via product page

Caption: The PERK signaling pathway and the inhibitory action of GSK2606414.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative parameters reported for **GSK2606414**.

Table 1: In Vitro Potency and Selectivity



| Target          | Parameter   | Value              | Reference        |
|-----------------|-------------|--------------------|------------------|
| PERK (EIF2AK3)  | IC50        | 0.4 nM             | [15][16][17][18] |
| HRI (EIF2AK1)   | Selectivity | >1000-fold vs PERK | [17]             |
| PKR (EIF2AK2)   | Selectivity | >1000-fold vs PERK | [17]             |
| Other EIF2AKs   | Selectivity | >100-fold vs PERK  | [15][16]         |
| c-KIT           | IC50        | 150-1000 nM        |                  |
| Aurora Kinase B | IC50        | 150-1000 nM        |                  |
| RIPK1           | IC50        | 26 nM              | [13]             |

| CYP2C8 | IC50 | 0.89 μM | |

Table 2: Mouse Pharmacokinetic Profile

| Parameter                   | Route | Dose     | Value        | Reference |
|-----------------------------|-------|----------|--------------|-----------|
| Cmax                        | Oral  | 30 mg/kg | 2.8 μΜ       | [16]      |
| Tmax                        | Oral  | 30 mg/kg | 1 hour       | [16]      |
| t1/2 (half-life)            | Oral  | 30 mg/kg | 4.2 hours    | [16]      |
| F (Oral<br>Bioavailability) | Oral  | 30 mg/kg | 45%          | [16]      |
| CL (Clearance)              | IV    | 10 mg/kg | 12 mL/min/kg | [16]      |
| Vd (Volume of Distribution) | IV    | 10 mg/kg | 0.8 L/kg     | [16]      |

| Brain/Plasma Ratio | Oral | 30 mg/kg | 0.44 (at 2h) |[16] |

# **Key Preclinical Studies**

GSK2606414 has been evaluated in numerous preclinical models.



- Oncology: In the initial discovery paper, GSK2606414 was shown to inhibit the growth of a
  human pancreatic tumor (BxPC3) xenograft in mice in a dose-dependent manner.[15] This
  provided the foundational proof-of-concept for PERK inhibition as an anti-cancer strategy.
- Neurodegeneration: The most cited efficacy study demonstrated that oral treatment with GSK2606414 in a mouse model of prion disease prevented the development of clinical symptoms, memory deficits, and neuronal loss.[6][7][8][10] Treatment was effective even when initiated after the onset of early behavioral deficits.[8] This study established a direct link between the UPR and neurodegeneration, opening a new avenue for therapeutic exploration.[6][11]
- Virotherapy: More recent studies have explored using GSK2606414 to enhance the efficacy
  of oncolytic viruses. For instance, it was found to sensitize head and neck cancer cells to
  reovirus, increasing viral protein production and therapeutic effect.[12]

#### **Experimental Protocols**

Detailed, step-by-step protocols are proprietary or found within the extensive supplementary data of the source publications. However, the core methodologies used to characterize **GSK2606414** are summarized below.

## **PERK Kinase Assay (In Vitro Potency)**

This assay measures the ability of a compound to inhibit PERK-mediated phosphorylation of its substrate,  $elF2\alpha$ .

- Reagents: Recombinant GST-tagged cytoplasmic domain of human PERK, recombinant 6-His-tagged full-length human eIF2α, ATP, and the test compound (GSK2606414).
- Procedure Summary: The PERK enzyme is incubated with the test compound at various concentrations before the addition of eIF2α and ATP to initiate the kinase reaction. The level of phosphorylated eIF2α is then quantified, typically using an immunoassay format like ELISA or a fluorescence-based method (e.g., LanthaScreen). The IC50 value is calculated from the dose-response curve.

#### **Cellular PERK Autophosphorylation Assay**



This assay determines the compound's ability to inhibit PERK activation within a cellular context.

- Cell Line: A human cell line, such as A549 lung carcinoma cells.
- Procedure Summary: Cells are pre-incubated with varying concentrations of GSK2606414.
   ER stress is then induced using an agent like thapsigargin or tunicamycin. Cells are lysed, and the level of PERK autophosphorylation (p-PERK) is measured by Western blot or ELISA using an antibody specific to the phosphorylated form of PERK.

### **Animal Xenograft Model (In Vivo Efficacy)**

This protocol assesses the anti-tumor activity of the compound in a living organism.

- Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., BxPC3 pancreatic cancer cells).
- Procedure Summary: Once tumors reach a specified volume, mice are randomized into
  vehicle control and treatment groups. GSK2606414 is administered orally, typically once or
  twice daily. Tumor volume and body weight are measured regularly. At the end of the study,
  tumors may be excised for pharmacodynamic analysis (e.g., measuring p-PERK levels).





Click to download full resolution via product page



**Caption:** A generalized workflow for the discovery and preclinical development of **GSK2606414**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection Discovery of 7â Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydroâ Methyl-1Hâ Methyl-5-yl)â Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydroâ Methyl-1Hâ Methyl
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery-of-7-methyl-5-1-3-trifluoromethyl-phenyl-acetyl-2-3-dihydro-1-h-indol-5-yl-7-h-pyrrolo-2-3-d-pyrimidin-4-amine-gsk2606414-a-potent-and-selective-first-in-class-inhibitor-of-protein-kinase-r-pkr-like-endoplasmic-reticulum-kinase-perk Ask this paper | Bohrium [bohrium.com]
- 5. GSK2606414 Wikipedia [en.wikipedia.org]
- 6. PERK inhibitors to save mice from prion disease? [cureffi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]







- 12. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 PMC [pmc.ncbi.nlm.nih.gov]
- 14. News PERK inhibitor LARVOL VERI [veri.larvol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 17. rndsystems.com [rndsystems.com]
- 18. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [GSK2606414 discovery and development timeline].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612094#gsk2606414-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com